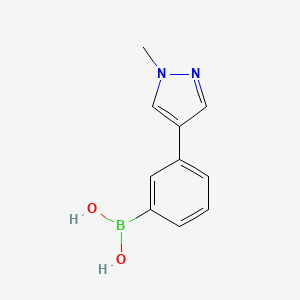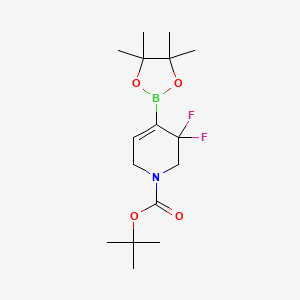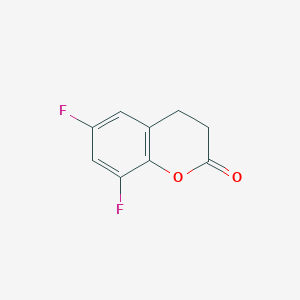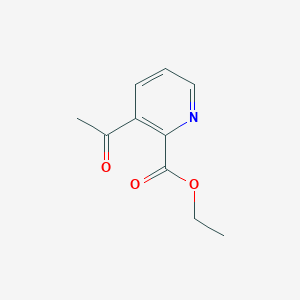![molecular formula C8H10BNO2 B13676432 (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopentenopyridine analogues, which are oxidized using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- Cyclopenta[b]pyridine derivatives
Uniqueness
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates.
Eigenschaften
Molekularformel |
C8H10BNO2 |
|---|---|
Molekulargewicht |
162.98 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5,11-12H,1-3H2 |
InChI-Schlüssel |
ICFDMRKHEJACGC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2CCCC2=NC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)
![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)


![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)

